molecular formula C20H31N7O5 B11426167 ethyl 4-({3-methyl-7-[2-(morpholin-4-yl)ethyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate

ethyl 4-({3-methyl-7-[2-(morpholin-4-yl)ethyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate

Cat. No.: B11426167
M. Wt: 449.5 g/mol
InChI Key: MJNJXGMEMFHKNM-UHFFFAOYSA-N
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Description

Ethyl 4-({3-methyl-7-[2-(morpholin-4-yl)ethyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a purine core, a piperazine ring, and a morpholine moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({3-methyl-7-[2-(morpholin-4-yl)ethyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate typically involves multi-step organic reactions

    Purine Core Synthesis: The purine core can be synthesized through a condensation reaction involving formamide and an appropriate aldehyde under acidic conditions.

    Piperazine Introduction: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine and an alkyl halide.

    Morpholine Attachment: The morpholine moiety is attached through a similar nucleophilic substitution reaction, using morpholine and an appropriate electrophile.

    Final Assembly: The final compound is assembled through esterification reactions, typically using ethyl chloroformate and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({3-methyl-7-[2-(morpholin-4-yl)ethyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving purine metabolism.

Mechanism of Action

The mechanism of action of ethyl 4-({3-methyl-7-[2-(morpholin-4-yl)ethyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The purine core can interact with enzymes involved in nucleotide metabolism, potentially inhibiting their activity. The piperazine and morpholine moieties may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A purine derivative with stimulant effects.

    Theophylline: Another purine derivative used in the treatment of respiratory diseases.

    Morpholine derivatives: Compounds with similar morpholine moieties, used in various industrial applications.

Uniqueness

Ethyl 4-({3-methyl-7-[2-(morpholin-4-yl)ethyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate is unique due to its combination of a purine core with piperazine and morpholine groups. This structure provides a distinct set of chemical properties and potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H31N7O5

Molecular Weight

449.5 g/mol

IUPAC Name

ethyl 4-[[3-methyl-7-(2-morpholin-4-ylethyl)-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate

InChI

InChI=1S/C20H31N7O5/c1-3-32-20(30)26-7-4-25(5-8-26)14-15-21-17-16(18(28)22-19(29)23(17)2)27(15)9-6-24-10-12-31-13-11-24/h3-14H2,1-2H3,(H,22,28,29)

InChI Key

MJNJXGMEMFHKNM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=NC3=C(N2CCN4CCOCC4)C(=O)NC(=O)N3C

Origin of Product

United States

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